molecular formula C22H30N2O2S B11511022 1-(4-Tert-butylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine

1-(4-Tert-butylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine

Cat. No.: B11511022
M. Wt: 386.6 g/mol
InChI Key: HWSLNJBQEXNPCM-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with tert-butylbenzenesulfonyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine typically involves a multi-step process. One common method includes the sulfonylation of 4-tert-butylbenzenesulfonyl chloride with piperazine, followed by the introduction of the 2,4-dimethylphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

1-(4-Tert-butylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
  • 1-(4-Tert-butylbenzenesulfonyl)-4-phenylpiperazine
  • 1-(4-Tert-butylbenzenesulfonyl)-4-(2,4-dichlorophenyl)piperazine

Uniqueness

1-(4-Tert-butylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is unique due to the presence of both tert-butyl and dimethylphenyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H30N2O2S

Molecular Weight

386.6 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine

InChI

InChI=1S/C22H30N2O2S/c1-17-6-11-21(18(2)16-17)23-12-14-24(15-13-23)27(25,26)20-9-7-19(8-10-20)22(3,4)5/h6-11,16H,12-15H2,1-5H3

InChI Key

HWSLNJBQEXNPCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C

Origin of Product

United States

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